6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile
Description
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile is a pyridinecarbonitrile derivative featuring an azetidine ring substituted with a 2-methylpyridin-4-yloxy group at the 3-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric constraints and polarity, which may influence bioavailability and binding affinity in biological systems.
Properties
IUPAC Name |
6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-7-13(5-6-17-11)20-14-9-19(10-14)15-4-2-3-12(8-16)18-15/h2-7,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCEGSPJLHWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=CC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes:
Formation of 2-methylpyridin-4-yl: : This intermediate can be prepared through a halogenation reaction of pyridine, followed by a methylation reaction using reagents like methyl iodide.
Preparation of Azetidin-1-yl Intermediate: : Azetidine ring can be synthesized through cyclization reactions, often involving nucleophilic substitution.
Coupling Reactions:
Industrial Production Methods
Industrially, this compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions, scalability, and purity of the final product. High-pressure reactors and automated synthesis platforms are commonly employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile is versatile in its chemical reactivity. It undergoes:
Oxidation: : Oxidation reactions typically involve reagents like potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyridine rings, leading to diverse functional derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent, under reflux conditions.
Reduction: : Sodium borohydride in methanol at room temperature.
Substitution: : Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide, under mild heating.
Major Products
Major products from these reactions include various oxidized, reduced, or substituted derivatives that can further be explored for their potential biological activities.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of novel heterocyclic compounds.
Biology: : Investigation as a potential bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: : Potential therapeutic agent, particularly in the area of anti-inflammatory and anticancer research.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites, leading to inhibition or activation of specific biological pathways. Research indicates potential pathways involving kinase inhibition and modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Pyridinecarbonitrile Derivatives
Structural and Functional Group Variations
The target compound’s unique azetidine-oxy-pyridinyl substituent distinguishes it from other pyridinecarbonitriles. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features and Properties of Selected Pyridinecarbonitriles
Pharmacological and Physicochemical Properties
- Solubility : The methylpiperazinyl group in ’s compound enhances solubility via protonation, whereas the target’s azetidine may offer reduced solubility but improved metabolic stability due to its smaller ring .
- Electronic Effects : The nitrile group in all compounds withdraws electrons, but substituents like methoxy () or thiophene () modulate electronic profiles, impacting binding to targets like kinases or receptors .
- Biological Activity : highlights pyridinecarbonitriles as RET kinase inhibitors, suggesting the target compound’s azetidine-oxy group could similarly interact with kinase active sites .
Key Research Findings
- Reactivity : Chloro-substituted pyridinecarbonitriles () are prone to nucleophilic substitution, whereas the target’s azetidine group may stabilize the structure against such reactions .
- Derivatization Potential: Amino-substituted analogs (, compound 4) form pyridopyrimidines, suggesting the target’s azetidine could be modified for scaffold diversification .
- Crystallographic Data : Compounds like those in and have resolved crystal structures, providing insights into conformational preferences that could guide target compound optimization .
Biological Activity
6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile, with the CAS number 2640881-73-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine and azetidine structure linked by an ether bond, along with a cyano group, which may enhance its pharmacological properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-2-carbonitrile |
| CAS Number | 2640881-73-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of azetidine have shown effectiveness against various cancer cell lines:
-
Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF7)
-
Mechanisms of Action :
- Inhibition of cell proliferation
- Induction of apoptosis through mitochondrial pathways
- Modulation of signaling pathways such as the PI3K/Akt pathway
Antimicrobial Activity
The compound may also possess antimicrobial properties. Research has demonstrated that similar heterocyclic compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds in this class have been studied for their potential as:
- Anti-inflammatory agents : By inhibiting pro-inflammatory cytokines.
- Neuroprotective agents : Potentially offering protection against neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in Molecules examined a series of azetidine derivatives, including those structurally related to the target compound. The research highlighted that specific modifications in the azetidine ring enhanced cytotoxicity against several cancer cell lines, demonstrating IC50 values in the low micromolar range.
Study 2: Antimicrobial Properties
Research conducted on pyridine-based compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study noted that the presence of the cyano group could enhance lipophilicity, improving membrane penetration.
Future Directions for Research
Further investigations into this compound should focus on:
- In vitro and in vivo studies : To confirm biological activity and safety profiles.
- Mechanistic studies : To elucidate the pathways affected by this compound.
- Structure–activity relationship (SAR) analyses : To optimize its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
